molecular formula C9H8BrClO3 B1331797 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 597545-04-5

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B1331797
CAS No.: 597545-04-5
M. Wt: 279.51 g/mol
InChI Key: MVMATNKFDAXVDH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, ethoxy, and hydroxy functional groups attached to a benzene ring with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction typically proceeds as follows:

    Bromination: 5-Ethoxy-4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature. The reaction results in the selective bromination at the 2-position of the benzene ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid.

    Reduction: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique functional groups.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-4-hydroxybenzaldehyde
  • 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Uniqueness

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is unique due to the specific combination of bromine, chlorine, ethoxy, and hydroxy functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMATNKFDAXVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358261
Record name 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597545-04-5
Record name 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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